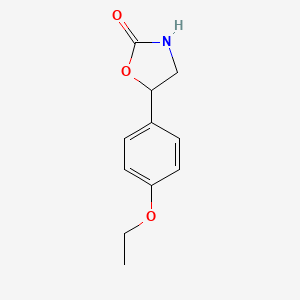

5-(4-Ethoxyphenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |

InChI Key |

CYMUQVLSBASDDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Ethoxyphenyl Oxazolidin 2 One and Analogous Oxazolidinone Compounds

General Strategies for Oxazolidin-2-one Ring Construction

The formation of the oxazolidin-2-one ring can be achieved through several general synthetic routes. These methods often involve the cyclization of a precursor containing the necessary nitrogen and oxygen functionalities.

Cyclization Reactions Involving Isocyanates and Epoxide Precursors

A prevalent method for synthesizing oxazolidin-2-ones is the [3+2] cycloaddition reaction of isocyanates and epoxides. rsc.org This approach is highly convergent and allows for the introduction of diversity at both the N-3 and C-5 positions of the oxazolidinone ring. The reaction can be catalyzed by various catalysts, including Lewis acids and organocatalysts. google.comresearchgate.net

For instance, tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts for this transformation. iupac.org They facilitate the ring-opening of the epoxide and subsequent cyclization with the isocyanate, often with high regioselectivity. iupac.org The reaction of an epoxide with an isocyanate like chlorosulfonyl isocyanate (CSI) can lead to the formation of oxazolidinones in a one-pot manner under mild conditions. orgsyn.orgbeilstein-journals.orgmdpi.com This method has been applied to a variety of epoxides, including those with phenyl and benzyl (B1604629) substituents, suggesting its applicability for the synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one from 4-ethoxystyrene (B1359796) oxide. beilstein-journals.org

A study by Demir et al. (2020) demonstrated the one-pot synthesis of various oxazolidinones from epoxides and chlorosulfonyl isocyanate. beilstein-journals.org The reaction proceeds in dichloromethane (B109758) (DCM) at room temperature, followed by the addition of water. beilstein-journals.org

| Epoxide Precursor | Isocyanate | Product | Yield (%) | Reference |

| Styrene (B11656) oxide | Chlorosulfonyl isocyanate | 4-Phenyloxazolidin-2-one | Not specified | beilstein-journals.org |

| 8-Oxabicyclo[5.1.0]octane | Chlorosulfonyl isocyanate | Oxazolidinone derivative | Not specified | beilstein-journals.org |

Carbonyldiimidazole-Mediated Intramolecular Cyclization Routes

N,N'-Carbonyldiimidazole (CDI) is a versatile reagent for the cyclization of amino alcohols to form oxazolidinones. iupac.orgwikipedia.org This method involves the activation of the hydroxyl group of the amino alcohol by CDI, followed by an intramolecular nucleophilic attack of the amine to form the cyclic carbamate (B1207046). rsc.orgiupac.org This strategy is particularly useful as it avoids the use of hazardous reagents like phosgene. iupac.org

The cyclization of N-protected amino alcohols, such as N-Boc-β-aminoalcohols, can be achieved by first converting the alcohol to a good leaving group (e.g., mesylate) and then inducing cyclization. bath.ac.uk Alternatively, direct treatment of the amino alcohol with CDI can lead to the formation of the oxazolidinone ring. iupac.orgwikipedia.org This methodology has been successfully applied to the synthesis of various N-heterocycles, including pyrrolidines and piperidines, from the corresponding amino alcohols. iupac.orgwikipedia.org The synthesis of functionalized p-methoxyphenyl-protected azetidines has been demonstrated using this approach. iupac.orgwikipedia.org

| Amino Alcohol Precursor | Reagent | Product | Yield (%) | Reference |

| N-PMP-protected amino alcohol | CDI | PMP-protected azetidine | Good to excellent | iupac.org |

| N-Boc-β-aminoalcohol | 1. MsCl, Et3N 2. Base | N-Boc-oxazolidinone | Not specified | bath.ac.uk |

One-Pot Synthetic Approaches to the Oxazolidinone Scaffold

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency. Several one-pot methods for the synthesis of oxazolidinones have been developed.

One such method involves the reaction of chlorosulfonyl isocyanate (CSI) with epoxides in a single reaction vessel to yield oxazolidinones. orgsyn.orgbeilstein-journals.orgmdpi.com This approach is advantageous due to its mild reaction conditions and the avoidance of metal catalysts. orgsyn.orgbeilstein-journals.orgmdpi.com The reaction of various epoxides, including those with substituted phenyl groups, has been shown to proceed smoothly in dichloromethane. beilstein-journals.org

Another one-pot approach involves the Staudinger reaction of sugar azido (B1232118) alcohols with triphenylphosphine (B44618) and carbon disulfide to generate isothiocyanates in situ, which then undergo intramolecular cyclization to form oxazolidine-2-thiones. researchgate.net While this method yields the thione analogue, it highlights the potential of one-pot strategies for accessing related heterocyclic systems.

Cyclization from Precursors Bearing Substituted Phenyl Moieties

The synthesis of 5-substituted oxazolidin-2-ones can be effectively achieved by the cyclization of precursors already containing the desired substituted phenyl group. A notable example is the synthesis of N-aryl-5-(hydroxymethyl)oxazolidin-2-ones from N-aryl carbamates and (R)-(-)-glycidyl butyrate. orgsyn.org This method involves the deprotonation of the carbamate with n-butyllithium, followed by reaction with the epoxide. orgsyn.org The resulting alkoxide undergoes an in situ transesterification to yield the final product. orgsyn.org This strategy has been successfully applied to a range of N-aryl carbamates, demonstrating its versatility. orgsyn.org

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles represents another example of intramolecular cyclization leading to a heterocyclic system containing a substituted phenyl group. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization and oxidation of the aniline (B41778) moiety. nih.gov

| Precursor | Reagents | Product | Yield (%) | Reference |

| N-Phenylcarbamic acid methyl ester | 1. n-BuLi 2. (R)-(-)-Glycidyl butyrate | n-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone | 95% | orgsyn.org |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, then AcOH | 2-(3-Oxoindolin-2-ylidene)acetonitrile | Not specified | nih.gov |

Stereoselective Synthesis of 5-Substituted Oxazolidin-2-one Derivatives

The control of stereochemistry at the C5 position of the oxazolidinone ring is of paramount importance, particularly in the synthesis of chiral drugs and intermediates.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Oxazolidin-2-ones

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to direct asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgbiotechjournal.in These auxiliaries are typically derived from amino acids and can be readily acylated. wikipedia.org The resulting N-acyloxazolidinones can then undergo diastereoselective enolization and subsequent reaction with electrophiles. wikipedia.org The chiral auxiliary is then cleaved to afford the enantiomerically enriched product. wikipedia.org

While often used to introduce chirality at the α-position to a carbonyl group, the principles of chiral auxiliary-mediated synthesis can be applied to control the stereochemistry of the oxazolidinone ring itself. For instance, the asymmetric synthesis of the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been extensively developed for asymmetric synthesis. iupac.org

In the context of synthesizing chiral 5-substituted oxazolidin-2-ones, a chiral starting material or a chiral catalyst is often employed. The use of enantiomerically pure epoxides, such as (R)-(-)-glycidyl butyrate, in reactions with N-aryl carbamates leads to the formation of enantiomerically enriched 5-(hydroxymethyl)oxazolidin-2-ones. orgsyn.org

| Chiral Precursor/Auxiliary | Reaction | Product Stereochemistry | Reference |

| Evans' Oxazolidinone | Asymmetric Aldol Reaction | Syn or Anti Aldol Products | wikipedia.orgbiotechjournal.in |

| (R)-(-)-Glycidyl butyrate | Reaction with N-Aryl Carbamate | (5R)-hydroxymethyl-2-oxazolidinone | orgsyn.org |

| Iron Chiral Auxiliary | Asymmetric Alkylation | High Diastereoselectivity | iupac.org |

Enantiospecific and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of oxazolidinones is crucial for their application in pharmaceuticals and as chiral auxiliaries. Several methods have been developed to achieve high enantio- and diastereoselectivity.

One approach involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov This one-pot reaction proceeds through a proposed sequence of Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement, yielding highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov The presence of certain substituents, such as a CH₂COOEt group at the 4-position of the lactam, has been shown to be necessary for this diastereospecific rearrangement to occur. nih.gov

Another strategy utilizes chiral starting materials to induce stereoselectivity. For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This one-pot transformation proceeds with retention of configuration at the C-2 position of the aziridine (B145994), which controls the absolute configuration at the C-5 position of the resulting oxazolidinone. bioorg.org

Furthermore, asymmetric aldol reactions followed by a Curtius rearrangement provide a pathway to 4,5-disubstituted oxazolidin-2-ones. nih.gov This method has been shown to be effective for a range of β-hydroxy carbonyl substrates with both aryl and aliphatic substituents. nih.gov

| Starting Material | Reagents | Product | Key Features | Reference |

| α,β-Unsaturated γ-lactams | m-chloroperoxybenzoic acid (mCPBA) | Vicinally substituted 2-oxazolidinones | Diastereospecific, one-pot, complete control of relative stereochemistry. | nih.gov |

| Chiral aziridine-2-carboxylates | Methyl chloroformate | Enantiomerically pure 5-functionalized oxazolidin-2-ones | Enantiospecific, retention of configuration. | bioorg.org |

| β-Hydroxy carbonyl substrates | Trimethylsilyl azide (B81097) (Me₃SiN₃) | 4,5-disubstituted oxazolidin-2-ones | Good to excellent conversions for various substrates. | nih.gov |

Kinetic Resolution Techniques in Oxazolidine (B1195125) Synthesis

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This technique has been successfully applied to the synthesis of optically pure oxazolidinones.

A notable example is the catalytic, enantioselective N-acylation of racemic 2-oxazolidinones, which has been achieved with outstanding selectivities. nih.gov This method allows for the isolation of one enantiomer in high enantiomeric excess.

Another approach involves a multi-component reaction that proceeds via a kinetic resolution process. For example, the reaction of epoxides, anilines, and ethyl glyoxalate can be used to synthesize multi-substituted 1,3-oxazolidine compounds of high optical purity. mdpi.comresearchgate.net In this process, a chiral Lewis acid catalyst selectively reacts with one enantiomer of the epoxide, leading to an enantioenriched product. researchgate.net The enantiomeric excess of the product is influenced by the nature of the substituents on the starting materials, with electron-donating groups on the aniline being advantageous. mdpi.com

| Technique | Substrate | Key Features | Reference |

| Catalytic, enantioselective N-acylation | Racemic 2-oxazolidinones | High selectivity. | nih.gov |

| Multi-component reaction | Racemic epoxides, anilines, ethyl glyoxalate | Produces optically pure multi-substituted 1,3-oxazolidines. | mdpi.comresearchgate.net |

Functionalization and Derivatization Strategies for the Oxazolidin-2-one Core

The versatility of the oxazolidin-2-one scaffold stems from the ability to introduce a wide range of functional groups at various positions on the ring.

Regioselective Introduction of Aromatic Substituents (e.g., Ethoxyphenyl Moieties)

The introduction of aryl groups, such as the ethoxyphenyl moiety, onto the oxazolidinone ring is often achieved through cross-coupling reactions. Palladium-catalyzed reactions, like the Suzuki-Miyaura cross-coupling, are commonly employed. nih.gov For instance, a (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be coupled with various heteroaryl boronates to yield N-aryl substituted oxazolidinones. nih.gov

Transition-metal-free methods have also been developed for the regioselective synthesis of spiro-oxazolidines through a [3 + 2] annulation of azadienes with haloalcohols. rsc.org These reactions are experimentally simple and proceed under mild conditions with excellent regioselectivity. rsc.org

Synthetic Approaches for N-Substitution of the Oxazolidinone Ring

The nitrogen atom of the oxazolidinone ring can be functionalized through various methods. N-alkylation or N-arylation can be achieved by reacting the oxazolidinone with appropriate electrophiles. nih.gov For example, after opening the aziridine ring of a bicyclic precursor with a Grignard reagent, the nitrogen of the resulting oxazolidinone is available for substitution. nih.gov

Copper-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature provides an efficient route to N-aryl oxazolidinones. organic-chemistry.org This method exhibits excellent chemoselectivity and tolerates a wide range of functional groups. organic-chemistry.org

Methodologies for Introducing Side Chains at the C-5 Position

The C-5 position of the oxazolidinone ring is a common site for introducing structural diversity. A variety of substituents at this position have been synthesized to explore their impact on biological activity. nih.gov While the C-5-acetamidomethyl group has been considered important for antimicrobial activity, studies have shown that other substitutions, such as a C-5 triazole group, can also lead to potent antibacterial compounds. nih.govresearchgate.net

One synthetic route to C-5 functionalized oxazolidinones involves starting from chiral aziridines. bioorg.org The reaction of 2-acyl-substituted aziridines, for example, leads to the formation of 5-acyl-substituted chiral 2-oxazolidinones in high yields. bioorg.org

Palladium-Catalyzed Cyclization and Coupling Reactions in Oxazolidinone Synthesis

Palladium catalysis plays a significant role in the synthesis of oxazolidinones, enabling efficient cyclization and coupling reactions. rsc.org A tandem palladium-catalyzed [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide provides an atom- and step-efficient strategy for producing oxazolidinones under mild conditions. rsc.org This reaction proceeds through an in situ generated isocyanate intermediate. rsc.org

Another palladium-catalyzed method involves the multicomponent reaction of propargylamines, aryl halides, and carbon dioxide at atmospheric pressure. nih.gov This process can form up to four new bonds in a single operation, leading to highly functionalized oxazolidinones in a stereocontrolled and atom-economic manner. nih.gov Palladium-catalyzed intramolecular cyclization of ynamides has also been developed for the synthesis of 4-halo-oxazolones. njit.edu

Catalytic Systems in the Synthesis of Oxazolidinone Derivatives

Late transition metals have proven to be exceptionally effective in catalyzing the synthesis of oxazolidinones by activating alkynes, allenes, or other suitable functional groups towards nucleophilic attack. acs.orgorganic-chemistry.org

Silver (Ag): Silver-based catalysts, particularly silver acetate, are effective in promoting the reaction between propargylic amines and carbon dioxide to yield oxazolidinone derivatives. organic-chemistry.orgelsevierpure.com This method is advantageous as it utilizes CO2, an inexpensive and abundant C1 source. nih.gov The silver catalyst activates the carbon-carbon triple bond, facilitating an intramolecular cyclization. organic-chemistry.org These reactions can proceed under mild conditions, often at room temperature and even under atmospheric pressure of CO2, to provide the desired products in high to excellent yields. organic-chemistry.orgelsevierpure.com The methodology is applicable to a wide range of propargylic amines, including those with internal alkynes, which were previously difficult substrates. organic-chemistry.org Research has shown that the use of a co-catalyst or base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and an appropriate solvent like DMSO can significantly accelerate the reaction. organic-chemistry.org

A one-pot, three-component reaction using a silver(I) catalyst has been developed for the synthesis of 2-oxazolidinones from terminal propargylic alcohols, CO2, and 2-aminoethanols. nih.gov This process is thermodynamically favorable and proceeds through the formation of an α-alkylidene cyclic carbonate intermediate. nih.gov

| Catalyst System | Substrates | Product Type | Conditions | Yield | Reference(s) |

| AgOAc / DBU | Propargylic Amines, CO₂ | 5-Alkylidene-2-oxazolidinones | Toluene or DMSO, rt | High to Excellent | organic-chemistry.org |

| Ag(I) catalyst | Propargylic Alcohols, CO₂, 2-Aminoethanols | 2-Oxazolidinones | - | Excellent | nih.gov |

| Silver Acetate / N,N-Dimethylaminopyridine | Propargylic Alcohols, Phenyl Isocyanate | (Z)-5-Alkylideneoxazolidin-2-ones | - | High Z-selectivity | organic-chemistry.org |

Gold (Au): Cationic gold(I) complexes have emerged as powerful catalysts for the synthesis of alkylidene 2-oxazolidinones from N-Boc-protected alkynylamines. acs.orgorganic-chemistry.org These reactions are typically very fast, often reaching completion within minutes at room temperature, and proceed under mild, neutral conditions. acs.orgorganic-chemistry.orgacs.org The gold catalyst, such as Au(PPh₃)SbF₆, activates the alkyne for an intramolecular nucleophilic attack by the carbamate's carbonyl oxygen. acs.orgorganic-chemistry.org This is followed by a fragmentation of the tert-butyl group to yield the final oxazolidinone product. acs.orgacs.org This methodology is highly versatile, tolerating a wide variety of substituents on both the nitrogen atom and the alkyne. acs.orgorganic-chemistry.org Gold-catalyzed cyclization of N-Boc-allenylanilines has also been shown to produce N-aryl oxazolidinones exclusively. tandfonline.com

| Catalyst System | Substrates | Product Type | Conditions | Yield | Reference(s) |

| [Au(PPh₃)]SbF₆ | N-Boc-propargylamines | 5-Alkylidene-2-oxazolidinones | CH₂Cl₂, rt, <5 min | 75-91% | acs.orgacs.org |

| Cationic Au(I) complex | N-Boc-allenylaniline | N-Aryl-2-oxazolidinones | Dioxane, rt, 30 min | - | tandfonline.com |

| Au(I) complex | N-Boc-protected alkynylamines | Alkylidene 2-oxazolidinones | CH₂Cl₂, rt | High | organic-chemistry.org |

Palladium (Pd): Palladium catalysis offers several distinct routes to the oxazolidinone core. One notable method is the direct oxidative carbonylation of 2-amino-1-alkanols. acs.org Using a PdI₂/KI system, this reaction can achieve excellent yields and high catalytic efficiencies. acs.org

Palladium catalysts are also central to multicomponent reactions that construct functionalized oxazolidinones. nih.govrsc.org For instance, a process involving propargylamines, aryl halides, and atmospheric CO₂ uses a palladium catalyst to orchestrate a carboxylation-cyclization-cross-coupling cascade, forming up to four new bonds in a single operation. nih.govrsc.org This provides a streamlined, atom-economic synthesis of complex oxazolidinone structures under mild conditions. nih.govrsc.org Furthermore, palladium-catalyzed intramolecular aminohydroxylation and reactions of biscarbamates represent other effective strategies for synthesizing these heterocycles. organic-chemistry.orgnih.gov The N-arylation of 2-oxazolidinones with aryl bromides can also be achieved using a palladium catalyst, with the reaction outcome being sensitive to the choice of ligand, base, and solvent. organic-chemistry.org

| Catalyst System | Substrates | Product Type | Conditions | Yield | Reference(s) |

| PdI₂ / KI | 2-Amino-1-alkanols, CO, O₂ | 2-Oxazolidinones | MeOH, 100 °C, 60 atm | 86-100% | acs.org |

| Pd(0) | Propargylamines, Aryl Halides, CO₂ (1 atm) | Functionalized 5-methylene-1,3-oxazolidin-2-ones | Mild conditions | - | nih.govrsc.org |

| Pd(0) | Cyclic biscarbamates | Oxazolidinones | - | - | nih.govtandfonline.com |

| Pd(OAc)₂ / Ligand | 2-Oxazolidinone (B127357), Aryl Bromides | 3-Aryl-2-oxazolidinones | Varies | Good | organic-chemistry.org |

In addition to metal-based systems, organocatalysis has gained significant traction as a powerful, environmentally friendly approach to synthesizing chiral molecules. acs.org Organocatalytic methods provide a valuable alternative for constructing the chiral oxazolidinone scaffold, often with high enantioselectivity. researchgate.netnih.gov

An efficient, catalytic asymmetric synthesis of the antibacterial agent linezolid (B1675486), a prominent oxazolidinone-containing drug, highlights the power of this approach. acs.orgnih.gov This strategy employs key organocatalytic transformations, including a highly enantioselective aldol reaction and a Beckman rearrangement, to construct the chiral core of the molecule. acs.orgresearchgate.netnih.gov This method is not only effective for synthesizing linezolid itself but has also been successfully applied to prepare novel α-substituted analogs with both high enantioselectivity and diastereoselectivity. acs.orgresearchgate.net The development of such catalytic asymmetric methods is a significant advancement, as previous routes often relied on the use of chiral precursors. researchgate.net Other organocatalytic approaches involve the use of phosphazene bases for the intramolecular hydroamidation of amide alkenes to form cyclic ureas and oxazolidinones. organic-chemistry.org

The success of these organocatalytic strategies opens up new avenues for the flexible and efficient preparation of a diverse range of chiral oxazolidinone analogues for various applications. acs.org

| Catalyst Type | Key Reactions | Application | Selectivity | Reference(s) |

| Chiral Organocatalyst | Enantioselective Aldol Reaction, Beckman Rearrangement | Synthesis of Linezolid and its α-substituted analogues | High enantio- and diastereoselectivity | acs.orgresearchgate.netnih.gov |

| P₄-base (Phosphazene) | Intramolecular Hydroamidation | Synthesis of lactams, cyclic ureas, and oxazolidinones | Good functional group tolerance | organic-chemistry.org |

Mechanistic Organic Chemistry of Oxazolidinone Ring Systems

Elucidation of Reaction Mechanisms in Oxazolidin-2-one Formation

The synthesis of the oxazolidin-2-one core can be achieved through various reaction pathways, each with its own distinct mechanism. Common strategies include the reaction of amino alcohols with carbonylating agents, the cycloaddition of epoxides with isocyanates, and the reaction of aziridines with carbon dioxide. nih.govnih.gov

One of the most prevalent methods for synthesizing 5-substituted oxazolidin-2-ones involves the cyclization of β-amino alcohols. mdpi.com This can be accomplished using reagents like phosgene, diethyl carbonate, or by employing a Curtius rearrangement protocol. mdpi.comnih.gov For instance, the reaction of a 2-amino alcohol with diethyl carbonate in the presence of a base like sodium methoxide (B1231860) proceeds via nucleophilic attack of the amino group on the carbonate, followed by intramolecular cyclization with the elimination of ethanol (B145695) to form the oxazolidinone ring. mdpi.com Microwave-assisted synthesis using urea (B33335) and ethanolamine (B43304) derivatives has also been shown to be an efficient, rapid, and solvent-free method for generating oxazolidin-2-ones. organic-chemistry.org

Another significant pathway is the cycloaddition of epoxides with isocyanates. nih.govacs.org This reaction is often catalyzed and can proceed through a concerted or stepwise mechanism depending on the catalyst and substrates. nih.gov For example, the reaction of an epoxide with chlorosulfonyl isocyanate (CSI) has been studied, revealing an asynchronous concerted pathway. nih.gov In this mechanism, the ring-opening of the epoxide, nucleophilic attack of the isocyanate nitrogen, and the attack of the epoxide oxygen on the isocyanate carbon occur in a single, asynchronous step. nih.gov

The reaction of aziridines with carbon dioxide also provides a route to oxazolidinones. bioorg.orgresearchgate.net This transformation can be catalyzed by various systems, including aluminum-salphen complexes, and often exhibits high regioselectivity. researchgate.net The mechanism typically involves the nucleophilic attack of the aziridine (B145994) nitrogen on CO2, followed by intramolecular ring-opening of the aziridine by the resulting carbamate (B1207046) intermediate.

A summary of common synthetic routes to oxazolidin-2-ones is presented below:

| Starting Materials | Reagents/Catalysts | Key Mechanistic Feature | Reference |

|---|---|---|---|

| β-Amino Alcohols | Diethyl Carbonate, Phosgene, Urea (microwave) | Intramolecular cyclization of an intermediate carbamate. | mdpi.comorganic-chemistry.org |

| Epoxides and Isocyanates | Lewis acids, Organocatalysts (e.g., LiBr/tributyl phosphine (B1218219) oxide) | [3+2] cycloaddition, can be concerted or stepwise. | nih.govacs.org |

| Aziridines and CO2 | Aluminum-salphen complexes, Porphyrin-based catalysts | Regioselective ring-opening of aziridine by a carbamate intermediate. | bioorg.orgresearchgate.net |

| Alkenes and N-(fluorosulfonyl)carbamate | Organoiodine(I/III) catalysts | Intermolecular oxyamination. | organic-chemistry.org |

Studies on Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a cornerstone of many oxazolidinone syntheses, offering high levels of stereo- and regiochemical control. A notable example is the cyclization of N-alkoxycarbonyl amino epoxides. rsc.org In this reaction, a threo-N-alkoxycarbonylamino epoxide can be converted into a trans-4,5-disubstituted-2-oxazolidin-2-one with complete regio- and stereoselectivity. rsc.org The mechanism involves the nucleophilic intramolecular attack of the carbamate on the protonated epoxide ring. rsc.org

Another well-studied intramolecular cyclization is the conversion of epoxy carbamates to oxazolidinones. researchgate.net This method combines intermolecular nucleophilic epoxide ring opening with intramolecular acyl substitution in a single step, providing a rapid conversion. researchgate.net The process is particularly effective for substrates with an alkyl group at the C-3 position of the epoxide, which leads to 1,3-oxazolidin-2-ones via a 5-exo epoxide ring-opening cyclization. researchgate.net

The Curtius rearrangement provides another avenue for intramolecular cyclization to form oxazolidin-2-ones. nih.gov In this approach, a β-hydroxy carboxylic acid derivative is converted to an acyl azide (B81097). Thermal decomposition of the acyl azide leads to an isocyanate intermediate via a nitrene, which then undergoes intramolecular cyclization to yield the oxazolidin-2-one. nih.gov This method has been successfully applied to the synthesis of various 4,5-disubstituted oxazolidin-2-ones. nih.gov

The cyclization of N-Boc protected diazoketones, derived from α-amino acids, represents another metal-free approach to related oxazinanone structures, highlighting the versatility of intramolecular cyclization strategies promoted by Brønsted acids. frontiersin.org

Characterization of Key Intermediates in Oxazolidinone Reaction Pathways

The identification and characterization of reaction intermediates are paramount to understanding the mechanisms of oxazolidinone formation. In the synthesis from chiral aziridines, an α-chlorocarboxylate intermediate has been isolated and fully characterized, supporting a two-step mechanism involving regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org

In reactions involving aziridines and nitriles, a stabilized zwitterionic intermediate derived from the aziridine has been proposed. acs.org Chelation of a Lewis acid to a sulfonyl group on the aziridine can lead to a stable benzylic carbocation that subsequently reacts. acs.org Similarly, in certain aziridination reactions, a spiro imidazolidine-oxazolidine intermediate has been successfully isolated and characterized by X-ray crystallography, confirming its role in the reaction pathway. nih.gov

For the Curtius-based synthesis of oxazolidin-2-ones, key intermediates include the acyl azide and the subsequently formed isocyanate. nih.gov The isocyanate is generated via rearrangement of an acyl nitrene intermediate and is crucial for the final intramolecular ring closure to the oxazolidinone product. nih.gov

In the reaction of epoxides with chlorosulfonyl isocyanate (CSI), computational studies have characterized the transition state structures, indicating an asynchronous concerted pathway rather than the formation of discrete, stable intermediates. nih.gov However, in other systems, such as the reaction of CSI with an epoxide in the presence of water, a reactant complex has been identified as an intermediate. beilstein-journals.org

A summary of key intermediates in various oxazolidinone syntheses is provided below:

| Reaction Type | Key Intermediate(s) | Method of Characterization/Evidence | Reference |

|---|---|---|---|

| From Chiral Aziridines | α-chlorocarboxylate | Isolation and spectral analysis (HRMS). | bioorg.org |

| Curtius-based Synthesis | Acyl azide, Isocyanate | Mechanistic proposal based on product formation. | nih.gov |

| Aziridination Reactions | Spiro imidazolidine-oxazolidine | Isolation and X-ray crystallography. | nih.gov |

| From Aziridines and Nitriles | Zwitterionic intermediate, Carbocation | Proposed based on racemic product formation. | acs.org |

Analysis of Stereochemical Control and Regioselectivity in Synthesis

Achieving high levels of stereochemical and regiochemical control is a primary goal in the synthesis of complex molecules like 5-(4-Ethoxyphenyl)oxazolidin-2-one. The inherent chirality of many starting materials, such as amino acids or chiral epoxides, can be leveraged to direct the stereochemical outcome of the reaction.

In the synthesis of oxazolidin-2-ones from chiral aziridines bearing an electron-withdrawing group at the C-2 position, the reaction proceeds with retention of configuration at this center. bioorg.org This allows for the synthesis of enantiomerically pure 5-functionalized oxazolidin-2-ones where the stereochemistry at C-5 is directly controlled by the starting aziridine. bioorg.org Similarly, the cyclization of threo-N-alkoxycarbonylamino epoxides yields trans-4,5-disubstituted-2-oxazolidin-2-ones with complete regio- and stereoselection. rsc.org

The reaction of epoxides with isocyanates or their equivalents often shows high regioselectivity. For instance, the reaction of styrene (B11656) oxide with chlorosulfonyl isocyanate regioselectively produces 4-phenyloxazolidin-2-one. nih.gov This selectivity is dictated by the electronic and steric properties of the epoxide, with nucleophilic attack generally occurring at the less hindered carbon atom. Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts in the coupling of isocyanates and epoxides, accelerating epoxide ring opening with high regioselectivity. organic-chemistry.org

In the synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine, base-catalyzed epimerization was used to control the stereochemistry at the C-4 and C-5 positions. nih.gov This demonstrates how subsequent stereochemical transformations can be used to access a full complement of stereoisomers.

The table below summarizes factors influencing stereochemical and regiochemical outcomes:

| Synthetic Approach | Controlling Factor | Outcome | Reference |

|---|---|---|---|

| From Chiral Aziridines | Stereochemistry of the starting aziridine. | Retention of configuration at the stereocenter. | bioorg.org |

| From N-alkoxycarbonyl amino epoxides | Substrate stereochemistry (threo epoxide). | Formation of trans-4,5-disubstituted oxazolidin-2-ones. | rsc.org |

| From Epoxides and Isocyanates | Electronic and steric properties of the epoxide; catalyst. | High regioselectivity, with attack at the less hindered carbon. | nih.govorganic-chemistry.org |

| From D-glucosamine | Base-catalyzed epimerization. | Access to all four possible stereoisomers. | nih.gov |

Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in oxazolidinone synthesis. These studies provide insights into transition state geometries, reaction energy barriers, and the roles of catalysts and intermediates.

For the reaction of epoxides with chlorosulfonyl isocyanate (CSI), DFT calculations at the M06-2X/6-31+G(d,p) level of theory have shown that the cycloaddition proceeds via an asynchronous concerted mechanism, both in the gas phase and in dichloromethane (B109758) solvent. nih.govbeilstein-journals.org These calculations helped to explain the regioselective formation of the observed oxazolidinone product. nih.gov

Theoretical calculations have also been used to study the intramolecular cyclocarbamation of N-alkoxycarbonylamino epoxides. rsc.org These studies confirmed the observed regioselectivity and the preference for the cyclization reaction over intermolecular attack by the solvent. rsc.org

In the context of organocatalytic cascade reactions for oxazolidinone synthesis, DFT studies have been employed to investigate the mechanism of a thiourea (B124793) and N,N-dimethylaminopyridine (DMAP) catalyzed reaction of sulfur ylides and nitro-olefins. acs.org The calculations revealed a complex 10-step mechanism and confirmed the role of DMAP as a nucleophilic catalyst. The theoretical predictions for the stereoselectivity of the reaction were in good agreement with experimental results. acs.org

Computational studies on 3,4,5-substituted oxazolidin-2-ones have also been used to determine the relative stabilities of syn- and anti-isomers. researchgate.net These calculations showed that the anti-isomers generally possess lower electronic energies compared to the syn-isomers, providing a rationale for their thermodynamic preference. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for Oxazolidin 2 Ones

Structural Determinants of Biological Activity within the Oxazolidinone Scaffold

The biological activity of the oxazolidinone class is governed by the interplay of substituents at key positions on the heterocyclic ring. scirp.orgmdpi.com The core pharmacophore generally consists of the oxazolidinone ring (Ring A), a side chain at the C-5 position, and an N-aryl substituent (Ring B). scirp.orgnih.gov Modifications to each of these regions can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic profile.

The substituent at the C-5 position of the oxazolidinone ring plays a pivotal role in determining the compound's biological activity. While the acetamidomethyl side chain, found in the antibiotic linezolid (B1675486), was initially considered optimal for antibacterial efficacy, subsequent research has revealed that a variety of other groups can confer potent activity. nih.govresearchgate.net

The introduction of aryl groups, such as the 4-ethoxyphenyl moiety, at the C-5 position represents a significant departure from the typical side chains of clinically used oxazolidinone antibiotics. The nature of the aryl ring and its substituents directly impacts the molecule's properties. For instance, the lipophilicity of the C-5 substituent has been shown to be a critical factor. nih.gov A study by Tokuyama et al. on 5-thiocarbonyl oxazolidinones highlighted that the balance between hydrophilic or hydrophobic substituents at the C-5 position and the substituents on the N-phenyl ring significantly affects antibacterial activity. nih.gov

Research into C-5 modifications has shown that diverse structures can be accommodated, leading to potent compounds. For example, the replacement of the classic acetamidomethyl group with a C-5 triazole substitution has been identified as a new structural alternative for achieving potent antibacterial activity. nih.gov Similarly, other modifications at the C-5 side chain, such as the introduction of thiocarbamate or dihydrothiopyran moieties, have resulted in compounds with in vitro activities superior to the corresponding acetamide (B32628) derivatives. nih.gov The exploration of aryl groups like the 4-ethoxyphenyl moiety at this position continues to be an area of interest for developing oxazolidinones with novel or enhanced biological profiles.

Table 1: Impact of C-5 Substituent Modification on Oxazolidinone Antibacterial Activity

| Base Scaffold | C-5 Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Oxazolidinone | Acetamidomethyl | Widely considered a requirement for optimal antimicrobial activity. | nih.gov |

| Oxazolidinone | C-5 Triazole | Identified as a new structural alternative for potent antibacterial activity. | nih.gov |

| Oxazolidinone | Thiocarbamate | Exhibited in vitro activity in the range of 0.25–2 µg/mL against resistant strains. | nih.gov |

The substituent on the nitrogen atom of the oxazolidinone ring, typically an aryl group, is another critical determinant of biological performance. nih.gov This part of the molecule, often referred to as Ring B or C, is known to engage in π-stacking interactions within the target's binding site, such as the peptidyl transferase center of the bacterial ribosome. scirp.org It also plays a significant role in modulating the pharmacokinetic properties of the compound. scirp.org

Stereochemistry is a paramount factor in the biological efficacy of oxazolidinone derivatives, as biological systems are inherently chiral. nih.govrijournals.com The C-5 carbon of the oxazolidinone ring is a chiral center, and its absolute configuration is crucial for proper molecular recognition and potent activity. mdpi.com For the oxazolidinone class of antibiotics, the (S)-configuration at C-5 is an essential structural requirement for biological activity. nih.govnih.gov The enantiomer with the (R)-configuration is often significantly less active or completely inactive. nih.gov For example, the (S)-enantiomer of linezolid is reported to be approximately four times more potent than its (R)-enantiomer. nih.gov

This stereoselectivity arises because the precise three-dimensional arrangement of atoms is necessary for optimal binding to the target, such as the A-site pocket of the 50S ribosomal subunit. scirp.orgnih.gov The correct stereoisomer positions the C-5 side chain and the N-aryl group in the appropriate orientation to form key interactions with amino acid or nucleotide residues in the binding pocket. nih.gov The critical role of stereochemistry underscores the importance of asymmetric synthesis or chiral resolution in the development of oxazolidinone-based therapeutic agents to ensure that the compound is produced as the single, most active stereoisomer. nih.govresearchgate.net

Pharmacophore Modeling of Oxazolidinone-Based Ligands

Pharmacophore modeling is a powerful computational technique used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov This approach has been instrumental in understanding the SAR of oxazolidinone-based ligands and in guiding the design of new, more potent compounds. nih.gov

A three-dimensional (3D) pharmacophore model can be generated using two primary approaches: ligand-based or structure-based. Ligand-based models are developed from a set of known active molecules, particularly when the 3D structure of the biological target is unknown. nih.govfrontiersin.org The process involves superimposing the 3D structures of active compounds to identify the common chemical features that are responsible for their shared biological activity. youtube.com

For oxazolidinones, a typical hypothesis generation process would involve:

Selection of a training set: A diverse set of oxazolidinone derivatives with known biological activities is compiled. nih.gov

Conformational analysis: The flexible bonds within each molecule are rotated to generate a representative set of low-energy 3D conformations for each ligand.

Feature identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers are mapped onto the conformations.

Hypothesis generation: A computational algorithm, like the HypoGen module in Discovery Studio, aligns the features from different molecules to generate a series of pharmacophore hypotheses. nih.gov These hypotheses are then scored and ranked based on their ability to correlate with the observed biological activity of the training set compounds. nih.gov

Through pharmacophore modeling, the key features essential for the interaction of oxazolidinone ligands with their targets have been elucidated. For antibacterial oxazolidinones that target the ribosome, these features are consistent with the known binding site interactions. scirp.org

A representative pharmacophore model for an oxazolidinone antibiotic would typically include:

A Hydrogen Bond Acceptor: Corresponding to the C-2 carbonyl oxygen of the oxazolidinone ring. This feature is crucial for anchoring the ligand in the binding pocket.

A Hydrophobic/Aromatic Feature: Representing the N-aryl substituent (e.g., the phenyl ring in the N-phenyl group), which often engages in hydrophobic or π-stacking interactions.

A Hydrogen Bond Donor/Acceptor: Associated with the C-5 side chain. For example, the amide group in the acetamidomethyl side chain of linezolid can act as both a donor and an acceptor.

Additional Hydrophobic/Aromatic Features: Depending on the specific nature of the C-5 and N-aryl substituents.

The resulting 3D model, complete with geometric constraints and excluded volumes derived from inactive molecules, serves as a powerful 3D query for virtual screening of large chemical databases to identify novel scaffolds or for guiding the rational design of the next generation of oxazolidinone derivatives. nih.govnih.gov

Application of Pharmacophore Models in Virtual Screening and Rational Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, representing the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov These models serve as 3D queries in virtual screening campaigns to rapidly search large compound libraries for novel molecules with potential biological activity. nih.govmdpi.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov The quality and predictive power of a pharmacophore model are rigorously validated to ensure it can effectively distinguish between active and inactive compounds. nih.govnih.gov

In the context of oxazolidinone research, pharmacophore-based virtual screening is a powerful strategy to identify new lead compounds. abap.co.inresearchgate.net For instance, ligand-based pharmacophore models have been developed from known potent oxazolidinone inhibitors to discover new chemical scaffolds. abap.co.in This approach has proven effective in identifying dual inhibitors for targets like phosphodiesterases (PDEs), where models for PDE4 and PDE5 inhibitors were used to screen natural product databases for compounds with dual activity. abap.co.in The successful identification of new hits through this method underscores its utility in enriching compound libraries with molecules likely to interact with the desired target, thereby accelerating the discovery process. mdpi.comresearchgate.net The strategy is particularly valuable for identifying compounds that may possess a desired secondary activity, a concept beneficial in developing treatments for complex diseases. nih.gov

Computational Chemistry Approaches in Oxazolidinone Research

Computational chemistry provides indispensable tools for understanding and predicting the behavior of oxazolidinone derivatives at a molecular level, guiding the design of new and more effective compounds. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov In oxazolidinone research, docking simulations are crucial for elucidating the binding interactions with their primary target, the bacterial ribosome. mdpi.comresearchgate.net Oxazolidinones, including linezolid, bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket. scirp.orgbiorxiv.orgrsc.org This binding action interferes with the proper positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the 70S initiation complex and halting protein synthesis. nih.govasm.orgnih.gov

Docking studies have revealed that the potency of oxazolidinone derivatives correlates with their binding affinity and specific interactions within the ribosomal pocket. mdpi.com For example, simulations have shown that novel oxazolidinone-sulphonamide/amide conjugates exhibit higher binding affinities than linezolid. mdpi.com Key interactions often include hydrogen bonds and various non-covalent interactions like π-π stacking and π-alkyl with essential residues of the 23S rRNA, such as U2585. researchgate.netnih.gov The presence of the nascent peptide chain in the ribosome can further stabilize the binding of the drug by creating additional contact points. biorxiv.org The predictive power of docking is leveraged in virtual screening to prioritize candidates for synthesis and biological testing, as demonstrated in the search for novel inhibitors for various enzymes. nih.govarxiv.org

| Compound/Class | Target Protein | Key Interacting Residues/Features | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Linezolid | Bacterial 50S Ribosome (PTC) | A2503, G2505, U2585 | -9.29 (Control) | researchgate.net |

| Novel Oxazolidinone-Sulphonamide Conjugate (Compound 2) | Bacterial 50S Ribosome (6DDD) | π-π stacking, π-alkyl interactions | -10.2 (Higher than Linezolid) | mdpi.comresearchgate.net |

| Radezolid | Cfr-modified Ribosome | D-ring interaction with A2602 | Not Specified | biorxiv.org |

| (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one | Bacterial Adenylate Kinase | Hydrogen bonds with ATP binding site | Not Specified | nih.gov |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the conformational changes over time. mdpi.comnih.gov MD simulations are routinely used in oxazolidinone research to validate docking poses and understand the dynamic behavior of the ligand-ribosome complex. mdpi.comresearchgate.net A stable binding mode in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), lends confidence to the predicted interactions. researchgate.netnih.gov

Studies on oxazolidinone derivatives have used MD simulations to confirm that potent compounds form stable complexes with the ribosomal target. mdpi.com For example, simulations of novel oxazolidinone conjugates with the 50S ribosomal unit demonstrated the stability of the docked complexes throughout the simulation period. mdpi.com Furthermore, MD simulations are instrumental in conformational analysis, exploring the different spatial arrangements a molecule can adopt. mdpi.comum.es This is critical for understanding enantioselectivity, as simulations can reveal subtle differences in the stability of complexes formed by different enantiomers, such as the (S)- and (R)-enantiomers of linezolid. nih.govmdpi.com The ability to simulate the behavior of these complexes in an explicit water environment provides a more realistic model of the physiological conditions, helping to refine the understanding of the thermodynamics of complexation. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netfrontiersin.org This approach is used to build predictive models that can estimate the activity of newly designed molecules before their synthesis. nih.govmdpi.com In oxazolidinone research, 2D and 3D-QSAR models have been successfully developed to predict antibacterial activity. nih.govnih.gov

For instance, QSAR studies on N-aryl-oxazolidinone-5-carboxamides identified key molecular descriptors, such as atomic charges and whole molecular properties, that are important for anti-HIV protease activity. nih.gov Another study on oxazolidinone antibacterial agents used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to show that steric and electrostatic fields, along with lipophilicity, are strongly correlated with their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The predictive power of these models is validated using external test sets to ensure their robustness. nih.gov Such models are invaluable for virtual screening and for guiding the rational design of oxazolidinone derivatives with enhanced potency. researchgate.netmdpi.com

| Oxazolidinone Series | Activity Modeled | QSAR Method | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| N-aryl-oxazolidinone-5-carboxamides | Anti-HIV Protease Activity | Stepwise Regression | Atom-based descriptors (RTSA indices, Wang-Ford charges) and whole molecular descriptors were significant. | nih.gov |

| New Oxazolidinone Antibacterial Agents | Antibacterial (MRSA) | CoMFA (3D-QSAR) | Activity strongly correlates with steric, electrostatic factors, and lipophilicity. | nih.gov |

| Chalcone Derivatives | Cytotoxic Activity (MCF-7) | Free-Wilson Approach | Predicted activity based on the presence/absence of structural motifs (halogens, heterocyclic rings). | researchgate.net |

| Thiazolidin-4-one Derivatives | Anti-osteosarcoma (IC50) | Gene Expression Programming (Non-linear) | Non-linear model showed excellent predictive performance over linear methods. | frontiersin.org |

In Silico Prediction of Molecular Descriptors Relevant to Biological Performance

In silico methods are widely used to calculate a variety of molecular descriptors that help predict a compound's pharmacokinetic and pharmacodynamic properties. researchgate.nettandfonline.com For oxazolidinones, these computational tools provide insights into properties like lipophilicity (logP), aqueous solubility, and drug-likeness, which are critical for biological performance. mdpi.comresearchgate.net For example, the SwissADME server has been used to calculate the physicochemical properties of various oxazolidinones to understand differences in their biological activities, such as their ability to eradicate biofilms. researchgate.net

The prediction of these descriptors is a key step in early-stage drug discovery, allowing for the filtering of large virtual libraries to select compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. tandfonline.com Computational protocols have been developed to predict the relative binding energies of new oxazolidinone derivatives, helping to identify promising lead compounds before committing to resource-intensive synthesis and testing. nih.govnih.gov These predictive models are benchmarked against experimental data to ensure their accuracy and reliability. nih.gov

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in molecular recognition and the packing of molecules in a crystal lattice. researchgate.netnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. nih.govnih.govgazi.edu.tr This method maps properties onto the Hirshfeld surface, which defines the region in space where a molecule's electron density dominates over the electron density of all other molecules in the crystal. nih.govresearchgate.net

For compounds structurally related to 5-(4-Ethoxyphenyl)oxazolidin-2-one, such as (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, Hirshfeld analysis has been employed to explore the inter-contact interactions in detail. nih.gov The analysis generates 2D "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts. gazi.edu.trresearchgate.net In the case of the aforementioned ethoxyphenyl derivative, the analysis revealed significant contributions from C-H···O, C-H···S, and C-H···Cl interactions, which stabilize the crystal packing. nih.govresearchgate.net This type of analysis provides a deep understanding of the forces governing the solid-state structure of a molecule, which is crucial for understanding its physical properties and for polymorphism studies in pharmaceutical development. gazi.edu.tr

Bioisosteric Replacement Strategies Utilizing Oxazolidinone Scaffolds

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance biological activity or reduce toxicity, is a cornerstone of modern drug design. spirochem.commdpi.com In the realm of oxazolidinone antibacterials, this strategy has been pivotal in the development of new and improved therapeutic agents. nih.gov The oxazolidinone core, particularly the 2-oxazolidinone (B127357) isomer, serves as a versatile scaffold for such modifications. researchgate.netrsc.org It can act as a bioisostere for various chemical groups like carbamates, thiocarbamates, ureas, and amides, offering enhanced metabolic and chemical stability. researchgate.net

Early and extensive research on oxazolidinones, such as the development of linezolid, highlighted the importance of the C-5 substituent for antibacterial potency. nih.govnih.gov The initial focus was largely on the C-5 acetamidomethyl side chain, where modifications were explored to mitigate risks like monoamine oxidase (MAO) inhibition. nih.gov However, the exploration of bioisosteric replacements extends beyond this initial framework, encompassing a wide array of functionalities, including various aryl groups.

The introduction of different substituents at the C-5 position significantly impacts the antibacterial activity of oxazolidinones. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the C-5 side chain is a critical determinant of the compound's efficacy. nih.govnih.gov While the acetamidomethyl group has been a common feature in many potent oxazolidinones, research has demonstrated that other substituents can maintain or even enhance antibacterial activity. nih.gov

Detailed research findings have illuminated the impact of various C-5 modifications. For instance, the replacement of the acetamide group with a 1,2,3-triazole moiety has been shown to yield compounds with good antibacterial activity and reduced MAO-B inhibition compared to linezolid. The following table presents a selection of C-5 side chain bioisosteres of linezolid and their corresponding antimycobacterial activity and MAO inhibition profiles.

| Compound | C-5 Side Chain Bioisostere | Antimycobacterial Activity (MIC, µM) | MAO-B Inhibition (IC50, µM) |

| Linezolid | Acetamidomethyl | 2.31 | 1.4 |

| 1 | 1,2,3-Triazole | 1.0 (vs. S. aureus) | 15.45 |

| R2 | N-(hydroxy-propionamido)methyl | - | - |

| R7 | Two-carbon aliphatic side chain | 2.01 | - |

| R8 | 2-Thiophene (via sulfonyl linkage) | 1.76 | - |

Data sourced from a study on linezolid bioisosteres designed to resolve serotonergic toxicity.

The data indicates that heterocyclic substitutions at the C-5 position can be more effective than aromatic ones in achieving a balance between potent antimycobacterial activity and reduced serotonergic toxicity.

Further investigations into the SAR of the C-5 position have explored a diverse range of substituents. Studies have shown that while bulky groups at this position can lead to a loss of antibacterial activity, certain modifications can be beneficial. rsc.org For example, the conversion of the carbonyl oxygen in the C-5 side chain to a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov

The following table summarizes the in vitro antibacterial activity of some 5-substituted oxazolidinones compared to linezolid.

| Compound | 5-Substituent | In Vitro Activity vs. Linezolid |

| 8 | Elongated methylene (B1212753) chain | Decreased |

| 12 | Guanidino moiety | Decreased |

| 16 | 5-Thiourea group | 4-8 times stronger |

Data from a SAR study on the conversion of the 5-substituent on the oxazolidinone ring.

These findings underscore the profound impact of bioisosteric replacements at the C-5 position on the antibacterial profile of oxazolidinones. The strategic substitution of this position allows for the fine-tuning of activity and the mitigation of undesirable off-target effects, paving the way for the development of safer and more effective antibacterial agents.

Biological Activity and Mechanistic Investigations of Oxazolidin 2 One Derivatives in Vitro Studies

Evaluation of Antimicrobial Activities In Vitro

The oxazolidin-2-one scaffold is a cornerstone of a significant class of synthetic antibiotics. The primary mechanism of action for these compounds is the inhibition of bacterial protein synthesis, a critical process for bacterial viability.

Studies on the Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event occurs at the P-site on the 23S ribosomal RNA, preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is often no cross-resistance with other classes of protein synthesis inhibitors. While this is the established mechanism for the oxazolidinone class, specific studies confirming this activity for 5-(4-Ethoxyphenyl)oxazolidin-2-one are not currently available.

In Vitro Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Oxazolidinones, as a class, demonstrate potent activity primarily against a wide spectrum of Gram-positive bacteria. This includes clinically important and often multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Their efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts the entry of these antibiotics.

Specific data on the in vitro activity of this compound against various bacterial strains is not documented in the available literature. However, studies on other 5-substituted oxazolidinones have shown that modifications at the C-5 position can influence the antibacterial spectrum and potency. For instance, research on a series of 5-substituted oxazolidinones revealed that certain novel substitutions could lead to potent activity comparable to or even better than linezolid (B1675486) against resistant Gram-positive strains.

Table 1: Representative In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives (Data for illustrative purposes, not specific to this compound)

| Compound/Class | Organism | MIC Range (µg/mL) |

| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Linezolid | Enterococcus faecium (VRE) | 1 - 4 |

| Linezolid | Streptococcus pneumoniae | 0.5 - 2 |

| General Oxazolidinones | Gram-Negative Bacteria | Generally > 16 |

MIC (Minimum Inhibitory Concentration) values are generalized from various sources and may vary between specific studies.

Assessment of Antibiofilm Activity In Vitro

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Some studies have explored the potential of oxazolidinone derivatives to inhibit biofilm formation or eradicate established biofilms. For example, research on 5-aryl-2-aminoimidazoles, which share some structural similarities with the core of the target compound, has demonstrated biofilm inhibitory activity. Another study on 5(4H)-oxazolone-based sulfonamides showed that certain derivatives could significantly inhibit biofilm formation in both S. aureus and P. aeruginosa. However, no specific data exists regarding the antibiofilm properties of this compound.

In Vitro Antifungal Activity Evaluations

The primary therapeutic application of oxazolidinones has been as antibacterial agents. While some studies have investigated the antifungal potential of various heterocyclic compounds, including some oxazolidinone derivatives, specific and significant antifungal activity is not a well-established characteristic of this class. Limited reports suggest that some novel thiazolidinone and imidazolidinone derivatives, which are structurally related to oxazolidinones, may exhibit some antifungal activity against strains like Candida albicans. There is no available information on the antifungal activity of this compound.

Investigations into Antineoplastic Activity (In Vitro Antiproliferation)

In recent years, the potential of oxazolidinone derivatives as anticancer agents has garnered interest. Several studies have reported the antiproliferative effects of various oxazolidinone-containing compounds against different cancer cell lines.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Caspase Activation)

The proposed mechanism for the anticancer activity of some oxazolidinone derivatives involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic cascade.

Studies on certain 5-(carbamoylmethylene)-oxazolidin-2-ones have shown that these compounds can trigger apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells. This apoptotic induction was associated with increased levels of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase-9. Other research on different heterocyclic compounds has also linked antiproliferative effects to the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. While these findings highlight the potential of the oxazolidinone scaffold in cancer therapy, there are no specific studies investigating the antineoplastic activity or the modulation of cellular pathways by this compound.

Inhibition of Specific Cellular Targets (e.g., Acid Ceramidase Inhibition)

Oxazolidin-2-one derivatives have been identified as a novel class of inhibitors targeting acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism. acs.org AC is a lysosomal cysteine hydrolase responsible for the breakdown of ceramide, a bioactive lipid involved in cell signaling, proliferation, and apoptosis (cell death). acs.orgbiorxiv.org The inhibition of AC leads to an increase in cellular ceramide levels, which can in turn induce apoptosis, making AC a promising target for cancer therapy. nih.govnih.gov

In the effort to discover new AC inhibitors, series of substituted 5-phenyl-oxazol-2-one derivatives have been synthesized and evaluated. acs.org The therapeutic strategy is based on the principle that blocking ceramide degradation will enhance its pro-apoptotic functions. nih.govnih.gov Studies have shown that both genetic and pharmacological inhibition of AC can reduce the growth of cancer cells and resensitize them to other treatments. nih.govhaematologica.org For instance, the AC inhibitor ceranib-2 has been shown to reduce the growth of proteasome inhibitor-resistant multiple myeloma cells. nih.govhaematologica.org The mechanism involves the accumulation of ceramides, which can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.gov

While potent AC inhibitors have been developed, a key challenge remains in creating non-covalent inhibitors suitable for chronic use, as over-inhibition can lead to adverse effects mimicking Farber disease, a rare genetic disorder caused by ACase deficiency. cardiff.ac.uk Research has focused on modifying existing covalent inhibitors to produce non-covalent versions and screening new compound libraries to identify novel inhibitory scaffolds. cardiff.ac.uk

In Vitro Evaluation on Human Cancer Cell Lines

The anticancer potential of oxazolidinone derivatives has been evaluated across a variety of human cancer cell lines. These studies measure the cytotoxic (cell-killing) effects of the compounds, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

One study investigated a series of 5-(carbamoylmethylene)-oxazolidin-2-ones for their antiproliferative activity against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines. nih.gov The compounds displayed a range of cytotoxicity, with the most promising derivative, compound OI, exhibiting IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, while showing no toxicity to non-tumorigenic MCF-10A cells. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov

Other related heterocyclic structures have also shown significant cytotoxic activity. For example, a series of 4,5-diarylisoxazoles, structurally related to the antimitotic agent combretastatin (B1194345) A-4, were tested against HeLa and HepG2 (hepatocellular carcinoma) cell lines, with one compound showing IC50 values as low as 0.022 nM and 0.065 nM, respectively. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated against a panel of cancer cell lines including A549 (lung), MCF7 (breast), and HT29 (colon), with some compounds showing greater potency than the standard chemotherapy drug 5-fluorouracil. nih.gov

Table 1: In Vitro Cytotoxicity of Oxazolidinone and Related Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 5-(Carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 | Breast Adenocarcinoma | 17.66 | nih.gov |

| 5-(Carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa | Cervical Cancer | 31.10 | nih.gov |

| Oxazolo[5,4-d]pyrimidine (3g) | HT29 | Colon Adenocarcinoma | 58.4 | nih.gov |

| Pyridine Derivative (S3) | PC3 | Prostate Cancer | 0.1 | tjpr.org |

| Pyridine Derivative (S1) | HeLa | Cervical Cancer | 1.2 | tjpr.org |

| Benzo[f]indole-4,9-dione (5c) | A549 | Lung Cancer | 8.8 | scielo.br |

| Benzo[f]indole-4,9-dione (5b) | MCF-7 | Breast Cancer | 9.7 | scielo.br |

| 2-Thioxoimidazolidin-4-one (Compound 4) | HepG2 | Liver Cancer | 0.017 | mdpi.com |

Enzyme Inhibition Studies In Vitro

Monoamine Oxidase (MAO) Inhibition Profiles

Oxazolidinone derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.govmdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comnih.gov

Studies have focused on understanding how the oxazolidinone structure interacts with the enzyme's active site. nih.gov Docking experiments suggest that the oxazolidinone ring binds within an aromatic cage close to the flavin cofactor of the enzyme. nih.gov Specific derivatives have shown high selectivity for one isoform over the other. For example, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone (MD 780236) is a selective, irreversible inhibitor of the B-form of monoamine oxidase. nih.gov The initial binding is competitive and reversible, followed by a time-dependent irreversible inhibition. nih.gov

The search for new MAO inhibitors has led to the synthesis and evaluation of various heterocyclic compounds. nih.gov A study on 1,2,4-oxadiazin-5(6H)-one derivatives identified compounds with potent MAO-B inhibition, with the most active showing an IC50 value of 0.371 µM. nih.gov

Table 2: In Vitro MAO Inhibition Profiles of Oxazolidinone and Related Derivatives

| Compound/Derivative Class | Target | Inhibition (IC50) | Selectivity | Reference |

| 1,2,4-Oxadiazin-5(6H)-one (7c) | MAO-B | 0.371 µM | MAO-B selective | nih.gov |

| 1,2,4-Oxadiazin-5(6H)-one (5f) | MAO-B | 0.900 µM | MAO-B selective | nih.gov |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | SI > 19 for MAO-B | researchgate.net |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 µM | researchgate.net | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | MAO-B selective | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | mdpi.com | |

| 3′,4′,7-Trihydroxyflavone | MAO-A | 7.57 µM | MAO-A selective | mdpi.com |

| Calycosin | MAO-B | 7.19 µM | MAO-B selective | mdpi.com |

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus and a critical target for antiretroviral therapy. nih.govnih.gov Oxazolidinone scaffolds have been successfully incorporated as P2 ligands in the design of potent HIV-1 protease inhibitors. nih.govnih.gov These ligands are designed to interact with the S2 subsite of the enzyme's active site. nih.gov

Researchers have designed and synthesized novel inhibitors where N-phenyloxazolidinone-5-carboxamides are incorporated into dipeptide isostere scaffolds. nih.gov Several of these compounds showed potent inhibitory activity in the low nanomolar range against wild-type HIV-1 protease. nih.gov X-ray crystallography studies of these inhibitors bound to the enzyme revealed that the oxazolidinone moiety forms a network of hydrogen bonds with the invariant Asp29 residue in the protease active site, a key interaction for potent inhibition. nih.govnih.gov For example, one inhibitor with a bicyclic oxazolidinone derivative showed an enzyme Ki of 40 pM and an antiviral IC50 of 31 nM. nih.gov These structural insights are crucial for the rational design of new inhibitors with improved potency and resistance profiles. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, oxazolidinone derivatives have been developed as modulators of cell surface receptors. A notable example is their activity as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov MGluR2 is a G-protein coupled receptor that has been identified as a potential therapeutic target for schizophrenia.

A research program focused on optimizing a hit compound, (5R)-5-hexyl-3-phenyl-1,3-oxazolidin-2-one, as an mGluR2 PAM. nih.gov Through structure-activity relationship (SAR) studies, modifications were made to both the 3-aryl and 5-substituent of the oxazolidinone core. nih.gov This optimization effort led to the development of 3-aryl-5-phenoxymethyl-1,3-oxazolidin-2-ones with improved potency and metabolic stability. An optimized lead compound from this series was found to be brain penetrant and demonstrated activity in a rat model used to predict antipsychotic efficacy. nih.gov This work highlights the versatility of the oxazolidinone scaffold in interacting with complex biological targets like receptors to achieve a specific modulatory effect.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism. The gamma isoform, PPARγ, is a well-established target for the treatment of type 2 diabetes.

A study focused on the design of novel PPAR ligands incorporated the oxazolidinone moiety as a polar head group. nih.gov This research validated the oxazolidinone template for PPAR activity, with several synthesized compounds demonstrating agonist activity at the PPARα receptor. nih.gov Notably, two compounds in this series also exhibited dual PPARα/PPARγ agonism. nih.gov While this study did not specifically report on this compound, it provides a strong rationale for investigating its potential as a PPARγ agonist. Another study on a different oxazolidinedione derivative, 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione, confirmed its identity as a PPARγ agonist. nih.gov

Table 1: PPAR Agonistic Activity of Selected Oxazolidinone Derivatives

| Compound | Target | Activity | Reference |

| Oxazolidinone Derivatives | PPARα | Agonist | nih.gov |

| Compounds 2 and 4 | PPARα/PPARγ | Dual Agonist | nih.gov |

| 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione | PPARγ | Agonist | nih.gov |

Sigma-2 Receptor Ligand Binding Studies

The sigma-2 receptor (σ2R) is a protein that has gained attention as a potential therapeutic target for neurological and psychiatric disorders, as well as for cancer. researchgate.netnih.govwikipedia.org

Research has focused on the discovery of oxazolidinone-based heterocycles as selective sigma-2 receptor ligands. researchgate.net A series of 5-(piperazin-1-ylmethyl)oxazolidin-2-ones were identified as potent σ2 binders with varying levels of selectivity over the sigma-1 receptor. researchgate.net These findings highlight the potential of the oxazolidinone scaffold in developing selective σ2R ligands. While direct binding data for this compound is not available in the provided context, the established affinity of structurally related compounds for the σ2R suggests this as a promising area for future investigation. A 3D-pharmacophore model for sigma-2 receptors has been developed based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives, further guiding the design of new ligands. nih.gov

β-Adrenoceptor Agonism

β-Adrenoceptors are a class of G protein-coupled receptors that are targets for drugs used to manage cardiovascular and respiratory conditions.

While specific studies on the β-adrenoceptor agonism of this compound are not detailed in the provided search results, related research on oxadiazolidinedione derivatives has shown potent and selective human beta3 agonism. nih.gov One particular oxadiazolidinedione derivative demonstrated high potency at the β3 receptor with significant selectivity over β1 and β2 receptors. nih.gov This suggests that the broader class of five-membered heterocyclic compounds, which includes oxazolidin-2-ones, has the potential to interact with β-adrenoceptors.

In Vitro Metabolic Stability and Enzymatic Transformation Studies

Investigations Using Liver Microsomal Preparations

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are widely used to evaluate the metabolic stability of new chemical entities. nih.govnih.gov

A study investigating the metabolism of a different oxazolidinedione, a known PPARγ agonist, in rat, dog, monkey, and human liver microsomes revealed that the compound underwent several metabolic transformations. nih.gov These included monohydroxylation at various positions and opening of the oxazolidinedione ring. nih.gov The study noted both qualitative and quantitative differences in metabolism across the different species. nih.gov While this study does not directly assess this compound, it provides a relevant model for the potential metabolic pathways of this compound class in liver microsomes. Generally, in vitro metabolic stability assays with liver microsomes are crucial for predicting a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com

Interactions with Recombinant Cytochrome P450 Enzyme Systems